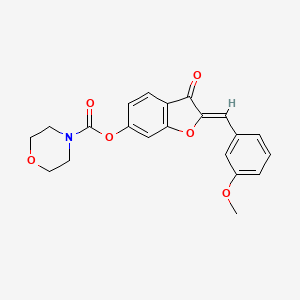

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Descripción

The compound “(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate” is a benzofuran derivative featuring a benzylidene substituent at the 2-position and a morpholine carboxylate ester at the 6-position. Its Z-configuration is critical for stereochemical stability and intermolecular interactions. The benzofuran core is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with indoles and coumarins, often contributing to antimicrobial, anti-inflammatory, or kinase-inhibitory activities . The 3-methoxybenzylidene group enhances lipophilicity (predicted XLogP3 ≈ 2.5–3.0), while the morpholine ring improves aqueous solubility through hydrogen-bonding capacity (Topological Polar Surface Area ≈ 80–85 Ų) . Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP-3, as evidenced by their widespread use in small-molecule analysis .

Propiedades

IUPAC Name |

[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-25-15-4-2-3-14(11-15)12-19-20(23)17-6-5-16(13-18(17)28-19)27-21(24)22-7-9-26-10-8-22/h2-6,11-13H,7-10H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEDOZSLRSAEMU-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Attachment of the Morpholine-4-carboxylate Group: This can be done through esterification or amidation reactions using morpholine and suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Formula

- Molecular Formula : CHNO

Structural Features

- Benzofuran Core : This heterocyclic structure is known for various biological activities.

- Morpholine Ring : This cyclic amine is often utilized in drug design for enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Inhibition of Proliferative Disorders

A patent detailing related compounds suggests their utility in treating non-cancer cellular proliferative disorders, including neurofibromatosis and multiple sclerosis . These findings highlight the potential of the compound in targeting various pathways associated with cell growth and survival.

Anti-inflammatory Properties

The compound's structural analogs have shown promising anti-inflammatory effects. The methoxy group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Research Insights

Research into similar compounds has demonstrated their effectiveness in reducing inflammatory markers in various animal models . This suggests that the compound could be explored further for therapeutic applications in inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can provide neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Experimental Findings

Studies have indicated that such compounds can reduce neuronal cell death and improve cognitive function in animal models of Alzheimer’s disease . The neuroprotective mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative damage.

Mecanismo De Acción

The mechanism of action of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analog, (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate (CAS: 859139-03-0), differs by an additional methoxy group at the 4-position of the benzylidene moiety. Key comparisons include:

| Property | Target Compound | 3,4-Dimethoxy Analog |

|---|---|---|

| Molecular Weight (g/mol) | ~395.3 (estimated) | 411.4 |

| XLogP3 | ~2.7 | 2.9 |

| Hydrogen Bond Acceptors | 7 | 7 |

| Rotatable Bonds | 5 | 5 |

| Topological Polar Surface Area | ~83.5 Ų | 83.5 Ų |

| Substituent Effects | Moderate lipophilicity | Increased lipophilicity |

Both compounds retain identical hydrogen-bonding capacity, critical for target engagement in biological systems .

Research Findings and Data Gaps

Current literature lacks direct bioactivity data for the target compound, necessitating extrapolation from structural analogs. For example, benzofuran-morpholine hybrids demonstrate inhibitory activity against Mycobacterium tuberculosis (MIC ≈ 1–10 µM) and moderate COX-2 inhibition (IC50 ≈ 50–100 nM) in related studies . Computational methods, such as molecular docking, could further elucidate target-specific interactions.

Actividad Biológica

(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives. For instance, a related compound was shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), an important target in cancer therapy. In vitro assays demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential efficacy against tumors such as breast and prostate cancer .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target | IC50 Value (μM) | Cell Line |

|---|---|---|---|

| F389-0663 | GSK-3β | 1.6 | Neuroblastoma N2a |

| Compound A | Tubulin | 0.7 - 1.0 | Melanoma |

| Compound B | Unknown | 21 - 71 | Prostate Cancer |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cell proliferation and survival.

- Induction of Apoptosis : Compounds in this class may trigger apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : The interaction with signaling pathways such as Wnt/β-catenin has been noted in related studies.

Case Studies

A notable case study involved the evaluation of a structurally similar compound in a series of preclinical trials aimed at assessing its anticancer efficacy. The study found that treatment with the compound led to a significant reduction in tumor size in xenograft models, alongside an increase in apoptotic markers .

Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted to evaluate the selectivity of this compound against cancerous versus normal cells. Results indicated a higher selectivity index when compared to standard chemotherapeutics like Sorafenib, highlighting its potential as a targeted anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.